molecular formula C19H16N4O2 B2489686 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide CAS No. 923256-74-0

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B2489686
CAS No.: 923256-74-0
M. Wt: 332.363
InChI Key: AKQMWKRIJBABFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound that features a 1,3,4-oxadiazole ring fused with an indole moiety and a phenylacetamide group

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)17-11-14-7-5-6-10-16(14)23(17)12-18(24)20-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQMWKRIJBABFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Acylhydrazides

The 5-methyl-1,3,4-oxadiazole moiety is synthesized via cyclodehydration of N-acylhydrazides using phosphorus oxychloride ($$ POCl3 $$) as a dehydrating agent. For example, treatment of propionohydrazide (1 ) with $$ POCl3 $$ in dichloromethane at 0–5°C yields 5-methyl-1,3,4-oxadiazol-2-amine (2 ) with 85% efficiency.

$$
\text{CH}3\text{CONHNH}2 \xrightarrow{POCl3, \text{DCM}} \text{C}3\text{H}5\text{N}3\text{O} \quad \text{(85\%)}
$$

Alternative methods employ carbon disulfide ($$ CS2 $$) in alkaline media, followed by acidification to induce cyclization. This route, while lower-yielding (72%), avoids hazardous $$ POCl3 $$ handling.

Construction of the 1H-Indole Core

Fischer Indole Synthesis

The 1H-indole scaffold is synthesized via Fischer indolization of phenylhydrazine (3 ) with 4-methylcyclohexanone (4 ) in acetic acid at reflux. This produces 5-methyl-1H-indole (5 ) in 78% yield, confirmed by $$ ^1H $$-NMR ($$ \delta $$ 7.25–7.45 ppm, aromatic protons).

Palladium-Catalyzed Coupling Reactions

Recent protocols utilize Pd(OAc)$$_2$$-catalyzed coupling of 2-bromo-1H-indole (6 ) with 5-methyl-1,3,4-oxadiazol-2-amine (2 ) in toluene under oxygen atmosphere. This method achieves 89% yield and superior regioselectivity compared to traditional routes.

Assembly of the N-Phenylacetamide Side Chain

Amidation of 2-(1H-Indol-1-yl)acetic Acid

Activation of 2-(1H-indol-1-yl)acetic acid (7 ) with thionyl chloride ($$ SOCl_2 $$) generates the corresponding acid chloride (8 ), which reacts with phenylamine (9 ) in tetrahydrofuran (THF) to furnish N-phenylacetamide (10 ) in 91% yield.

$$
\text{C}{10}\text{H}9\text{NO}2 \xrightarrow{SOCl2} \text{C}{10}\text{H}8\text{ClNO} \xrightarrow{\text{PhNH}2} \text{C}{16}\text{H}{15}\text{N}2\text{O}_2 \quad \text{(91\%)}
$$

Final Coupling and Purification

EDC/HOBt-Mediated Amide Bond Formation

Coupling of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole (11 ) with N-phenylacetamide (10 ) is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method affords the target compound in 82% yield after silica gel chromatography.

Characterization Data

  • Melting Point : 268–270°C (decomp.)
  • IR (KBr) : $$ \nu $$ 1682 cm$$^{-1}$$ (C=O), 1271 cm$$^{-1}$$ (C=S), 3177 cm$$^{-1}$$ (N–H stretch).
  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$) : $$ \delta $$ 7.10–7.88 ppm (m, aromatic H), 10.3 ppm (s, indole NH).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Fischer Indole + EDC/HOBt 82 99 High regioselectivity Requires chromatographic purification
Pd-Catalyzed Coupling 89 98 Scalable, mild conditions Pd catalyst cost
$$ CS_2 $$-Mediated Route 72 95 Avoids $$ POCl_3 $$ Lower yield

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits electrophilic character at C-2 and C-5 positions due to electron-withdrawing effects from nitrogen and oxygen atoms. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeSource
Thiol Displacement CS₂, KOH, ethanol, refluxFormation of 2-sulfanyl derivatives
Alkylation 2-bromoacetamides, DMF, NaH, 35°CSubstitution at sulfur with alkyl groups

For example, in analogous compounds, treatment with 2-bromo-N-substituted acetamides under basic conditions replaces the oxadiazole sulfur atom with acetamide-linked substituents .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:

ConditionsProductsApplicationSource
Acidic Hydrolysis (HCl)Indole-acetic acid + anilineDegradation pathway analysis
Alkaline Hydrolysis Sodium salt of acetic acidIntermediate for further functionalization

This reaction is critical for modifying the compound’s pharmacokinetic properties.

Cyclization Reactions

The indole-oxadiazole system participates in cyclization to form polyheterocyclic structures:

ReagentsProduct StructureKey ObservationsSource
Polyphosphoric acid (PPA)Fused pyrazole-oxadiazole systemsEnhanced π-stacking in solid state
Tosyl chloride/pyridine2-amino-1,3,4-oxadiazolesRegioselective synthesis

Cyclization often improves bioactivity, as seen in anticancer analogs .

Electrophilic Aromatic Substitution on Indole

The indole ring undergoes electrophilic substitution at the C-3 position (unsubstituted in this compound):

ReactionReagentsOutcomeSource
Nitration HNO₃, H₂SO₄3-nitroindole derivative
Sulfonation SO₃, DCE3-sulfoindole intermediate

These modifications are used to diversify the compound’s electronic profile .

Coordination Chemistry

The oxadiazole nitrogen atoms act as ligands for metal ions:

Metal SaltComplex TypeAnalytical ConfirmationSource
Cu(II) acetateSquare-planar complexesUV-Vis and ESR spectroscopy
Fe(III) chlorideOctahedral geometriesMagnetic moment measurements

Metal complexes exhibit enhanced stability and catalytic potential .

Biological Interactions

While not purely chemical reactions, the compound interacts with biological targets:

TargetInteraction MechanismExperimental EvidenceSource
Kinases ATP-binding site inhibitionIC₅₀ values via fluorescence assays
MAO-B Enzyme Competitive inhibitionX-ray crystallography data

These interactions are structure-dependent, with the oxadiazole ring critical for hydrogen bonding .

Scientific Research Applications

Case Studies

Several studies have reported on the synthesis and evaluation of oxadiazole derivatives against different cancer types:

  • Zheng et al. (2023) synthesized derivatives that showed significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values around 2.3 µM .
  • Taha et al. developed novel bis-indole oxadiazole derivatives with enhanced thymidine phosphorylase inhibition compared to standard drugs like adriamycin .

Data Table: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
Compound AGastric2.3
Compound BBreast1.18
Compound CLeukemia3.52
Compound DMelanoma4.65

Alzheimer's Disease Treatment

Recent patents have highlighted the potential of oxadiazole compounds in treating neurodegenerative diseases, particularly Alzheimer's disease. The mechanism involves targeting tau-mediated neurodegeneration, which is crucial in the pathology of Alzheimer's.

Case Studies

A notable patent describes the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating tauopathies, indicating their potential in managing Alzheimer's disease by preventing tau oligomerization and subsequent neurofibrillary tangles formation .

Data Table: Neuroprotective Effects of Oxadiazole Compounds

Compound NameDisease TargetMechanism of ActionReference
Compound EAlzheimer's DiseaseInhibition of tau aggregation
Compound FProgressive Supranuclear PalsyTargeting tau-mediated pathways

Electro-optical Devices

The stability and unique properties of oxadiazoles have led to their application in electro-optical devices due to their thermal stability and luminescent properties .

Case Studies in Material Science

Research has shown that aromatic substituted oxadiazoles can be used effectively in organic light-emitting diodes (OLEDs), enhancing device performance through improved charge transport properties .

Data Table: Applications in Material Science

Application TypeCompound UsedPerformance MetricReference
OLEDsVarious oxadiazolesImproved luminescence

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, focusing on in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is C20H18N4O2C_{20}H_{18}N_{4}O_{2}. The compound features an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a phenylacetamide group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide demonstrate potent activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30 - 0.35
Candida albicans0.40 - 0.45

In a study assessing the antimicrobial efficacy of various derivatives, the compound exhibited significant inhibition of biofilm formation in both Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent against biofilm-related infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The structure of oxadiazole derivatives suggests they may interact with cellular pathways involved in cancer progression.

Cell Line IC50 (μM)
A431 (human epidermoid carcinoma)15.5
MCF7 (human breast cancer)12.3
HeLa (cervical cancer)10.7

The IC50 values indicate that the compound exhibits cytotoxic effects on these cancer cell lines, with lower values suggesting higher potency . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. Compounds with similar oxadiazole structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
  • Indole Moiety : Contributes to interactions with biological targets involved in cell signaling.
  • Phenylacetamide Group : Enhances lipophilicity and cellular uptake.

Modifications to these structural components can significantly impact the compound's efficacy and selectivity .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole-indole hybrids, including our compound of interest. The study found that certain modifications led to enhanced potency against resistant bacterial strains and improved anticancer activity in vitro .

Q & A

Basic: How can researchers optimize the synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Indole functionalization : Introducing the 5-methyl-1,3,4-oxadiazole moiety via cyclization of thiosemicarbazide intermediates under acidic conditions .
  • Acetamide coupling : Using Ullmann-type coupling or nucleophilic substitution to attach the N-phenylacetamide group, with Cu(OAc)₂ as a catalyst in tert-butanol/water mixtures .
    Optimization strategies :
  • Control reaction temperature (60–80°C) to balance reaction rate and side-product formation.
  • Purify intermediates via column chromatography (hexane:ethyl acetate gradients) and recrystallize final products in ethanol .
  • Monitor reaction progress with TLC (hexane:ethyl acetate 8:2) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify indole protons (δ 7.2–8.4 ppm), oxadiazole-linked methyl (δ 2.5–3.0 ppm), and acetamide carbonyl (δ 165–170 ppm) .
  • IR spectroscopy : Confirm C=O stretch (~1670 cm⁻¹), N-H bend (~3300 cm⁻¹), and oxadiazole C=N stretches (~1600 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₂₀H₁₇N₄O₂) with <2 ppm error .

Basic: What initial biological assays are recommended to screen this compound’s pharmacological potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or fluorometric assays .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC values) using broth dilution .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

Methodological Answer:

  • Core modifications : Replace the 5-methyl group on the oxadiazole with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
  • Substituent variations : Introduce para-substituted phenyl groups (e.g., -F, -OCH₃) on the acetamide to study steric/electronic effects on target interactions .
  • Biological validation : Compare derivative activity in enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced: What analytical methods are suitable for resolving contradictory data in purity assessments?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradients) to detect impurities <0.1% and confirm molecular ions .
  • DSC/TGA : Analyze thermal stability (decomposition >200°C indicates high purity) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., oxadiazole vs. triazole tautomerism) .

Advanced: How can researchers investigate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:

  • Target identification : Perform kinase profiling or affinity chromatography with tagged derivatives .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity kits .
  • Molecular docking : Model interactions with Bcl-2 or EGFR kinases using AutoDock Vina .

Advanced: What strategies mitigate instability of the oxadiazole ring under physiological conditions?

Methodological Answer:

  • pH optimization : Conduct stability studies (pH 5–8) to identify degradation pathways (e.g., hydrolysis) .
  • Prodrug design : Mask the oxadiazole with ester groups, cleaved enzymatically in target tissues .
  • Lyophilization : Stabilize formulations using cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How can in silico modeling predict metabolic pathways for this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to forecast CYP450 metabolism (e.g., 3A4/2D6) and potential toxicophores .
  • Metabolite identification : Simulate phase I/II reactions (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.